physicochemical characteristics of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid
physicochemical characteristics of[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid
An In-depth Technical Guide to the Physicochemical Characterization of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Disclaimer: The compound [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is not extensively documented in publicly available scientific literature. Therefore, this guide is constructed based on first-principles analysis of its chemical structure and established methodologies for the characterization of novel small molecules. The quantitative data presented herein are theoretical estimations and should be confirmed by empirical investigation.
Introduction: Unveiling a Novel Piperidine Derivative
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and synthetic tractability. The molecule of interest, [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, presents a unique combination of functional groups: a tertiary amine embedded within the piperidine core, a carboxylic acid moiety, an amide group, and a defined stereocenter. This intricate structure suggests a zwitterionic nature and a nuanced physicochemical profile that will be highly dependent on pH.
This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of a molecule's fundamental properties to advance its development. We will move beyond simple data reporting to explain the rationale behind each analytical choice, ensuring a robust and reproducible characterization cascade.
Predicted Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the bedrock of successful drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Chemical Structure and Core Attributes
The molecule's structure dictates its behavior. The key functional groups are the carboxylic acid (potential for negative charge), the piperidine nitrogen (potential for positive charge), and the amide group (polar, but neutral).
Caption: Chemical Structure of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Summary of Predicted Properties
The following table summarizes the predicted physicochemical properties based on computational models and structural analysis. These values serve as initial estimates to guide experimental design.
| Property | Predicted Value / Range | Rationale |
| Molecular Formula | C11H20N2O3 | Derived from direct atom count of the structure. |
| Molecular Weight | 228.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small organic molecules with multiple polar functional groups. |
| pKa1 (Acid) | 3.5 - 4.5 | Characteristic of a carboxylic acid. The electron-withdrawing effect of the adjacent piperidine nitrogen may slightly lower this value compared to a simple alkyl carboxylic acid. |
| pKa2 (Base) | 8.5 - 9.5 | Characteristic of a tertiary amine within a piperidine ring. This value is crucial for understanding its charge state at physiological pH. |
| LogP | 0.5 - 1.5 | Represents a balance between the lipophilic piperidine ring and ethyl group, and the hydrophilic carboxylic acid and amide moieties. The molecule's charge state will heavily influence the experimental LogD at a given pH. |
| Aqueous Solubility | pH-dependent; lowest near isoelectric point (pI ≈ 6.0-7.0) | As a zwitterionic compound, it is expected to have higher solubility at low pH (cationic form) and high pH (anionic form), with a minimum solubility near its isoelectric point where the neutral zwitterion predominates. |
| Melting Point | 150 - 170 °C | Estimated for a crystalline zwitterionic small molecule of this size, which often exhibits strong intermolecular interactions (hydrogen bonding, ionic forces), leading to a relatively high melting point. |
Analytical Characterization Workflow
A multi-faceted analytical approach is required to unambiguously confirm the structure, purity, and physicochemical properties of the title compound. The following workflow provides a logical sequence for this characterization.
Caption: Comprehensive workflow for physicochemical characterization.
Structural Elucidation
Expertise & Experience: The primary goal is not just to see the expected signals, but to use a combination of techniques to create an undeniable body of evidence for the proposed structure. High-resolution mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the precise connectivity and stereochemistry.
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¹H NMR: Will confirm the presence of all proton environments, including the ethyl group (triplet and quartet), acetyl methyl group (singlet), and the distinct protons on the piperidine ring.
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¹³C NMR: Will identify all 11 unique carbon atoms, including the two carbonyl carbons (amide and acid) and the carbons of the piperidine ring.
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2D NMR (COSY, HSQC): These experiments are critical for assigning specific protons and carbons. COSY will establish proton-proton correlations (e.g., which CH₂ is next to the CH), while HSQC correlates protons directly to the carbons they are attached to. This is a self-validating system; if the correlations do not match the proposed structure, the structure is incorrect.
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Protocol:
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Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol/Water 50:50).
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Infuse the solution directly into an ESI-Q-TOF mass spectrometer.
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Acquire data in both positive and negative ion modes.
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Expected Result: In positive mode, the [M+H]⁺ ion should be observed at m/z 229.1547. In negative mode, the [M-H]⁻ ion should be observed at m/z 227.1399. The high resolution allows for the measured mass to be compared to the theoretical mass, confirming the elemental composition to within 5 ppm.
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Purity Determination via RP-HPLC
Trustworthiness: A robust, validated HPLC method is non-negotiable for ensuring the purity of the material used in subsequent assays. The method must be able to separate the main peak from potential starting materials, by-products, and degradants.
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Protocol: Reverse-Phase HPLC with UV Detection
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 210 nm (for amide/acid chromophores).
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Standard Preparation: Prepare a 1 mg/mL stock solution in 50:50 Water:Acetonitrile.
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Analysis: Inject 10 µL and integrate the peak areas. Purity is expressed as the area of the main peak divided by the total area of all peaks.
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Determination of Key Physicochemical Parameters
Authoritative Grounding: This method directly measures the buffering regions of the molecule, providing empirical pKa values that are fundamental to predicting its behavior in different pH environments.
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Protocol:
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Accurately weigh ~10 mg of the compound and dissolve in 50 mL of 0.1 M KCl solution (to maintain constant ionic strength).
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Place the solution in a jacketed beaker maintained at 25 °C.
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Use a calibrated pH electrode to monitor the pH.
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Titrate the solution with standardized 0.1 M HCl to determine the basic pKa, then with 0.1 M NaOH to determine the acidic pKa.
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Plot pH versus the volume of titrant added. The pKa values are the pH at the half-equivalence points.
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